1-Chloro-3-ethoxy-2-methylbenzene
Description
1-Chloro-3-ethoxy-2-methylbenzene is a substituted aromatic compound featuring a benzene ring with chloro (–Cl), ethoxy (–OCH₂CH₃), and methyl (–CH₃) groups at the 1-, 3-, and 2-positions, respectively. This arrangement of substituents imparts distinct electronic and steric properties to the molecule, influencing its reactivity, solubility, and applications in organic synthesis. Substituted chlorobenzenes are commonly used as intermediates in pharmaceuticals, agrochemicals, and materials science due to their tunable reactivity.
Properties
IUPAC Name |
1-chloro-3-ethoxy-2-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO/c1-3-11-9-6-4-5-8(10)7(9)2/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFVXWBVLELTBJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC=C1)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-3-ethoxy-2-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the chlorination of 3-ethoxy-2-methylbenzene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction typically occurs under controlled temperature conditions to ensure selective substitution at the desired position on the benzene ring .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-3-ethoxy-2-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Reduction Reactions: The compound can be reduced to remove the chlorine atom, yielding 3-ethoxy-2-methylbenzene.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon or other suitable catalysts.
Major Products Formed:
Substitution: Products depend on the nucleophile used, such as 3-ethoxy-2-methylphenol when hydroxide is the nucleophile.
Oxidation: Formation of 3-ethoxy-2-methylbenzoic acid or 3-ethoxy-2-methylbenzaldehyde.
Reduction: Formation of 3-ethoxy-2-methylbenzene.
Scientific Research Applications
1-Chloro-3-ethoxy-2-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-chloro-3-ethoxy-2-methylbenzene in chemical reactions typically involves electrophilic aromatic substitution. The chlorine atom, being an electron-withdrawing group, deactivates the benzene ring towards further electrophilic attack, directing incoming electrophiles to the meta position relative to the chlorine. The ethoxy group, being an electron-donating group, activates the ring towards electrophilic substitution, directing electrophiles to the ortho and para positions relative to the ethoxy group .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-Chloro-3-ethoxy-2-methylbenzene with structurally related aromatic compounds, focusing on substituent effects, physicochemical properties, and reactivity.
Substituent Effects on Electronic and Steric Properties
This compound :
- Electronics : The ethoxy group (–OCH₂CH₃) donates electrons via resonance, activating the ring toward electrophilic substitution, while the chloro group (–Cl) withdraws electrons inductively, deactivating the ring. The methyl group (–CH₃) provides weak electron-donating effects.
- Sterics : The ethoxy group introduces moderate steric hindrance compared to smaller substituents like methoxy (–OCH₃).
1-Chloro-3-methoxy-2-methylbenzene (analog with methoxy group):
- 1-Chloro-2-methyl-3-nitrobenzene (CAS 121-73-3): The nitro (–NO₂) group is strongly electron-withdrawing, rendering the ring highly deactivated. The crystal structure of this compound (studied via X-ray diffraction) shows a nitro group twisted 38.81° from the benzene plane, indicating significant steric and electronic distortion .
Physicochemical Properties
Biological Activity
1-Chloro-3-ethoxy-2-methylbenzene, also known as 1-chloro-3-(ethoxy)-2-methylbenzene, is a compound that has garnered attention due to its potential biological activities. This article reviews its antimicrobial and antifungal properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 172.64 g/mol. Its structure consists of a chloro group, an ethoxy group, and a methyl substituent on a benzene ring, which contributes to its biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The compound's efficacy can be attributed to its ability to disrupt microbial cell membranes or interfere with metabolic processes.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Candida albicans | 64 µg/mL |
The data indicate that the compound is particularly effective against Staphylococcus aureus, which is known for its antibiotic resistance.
Antifungal Properties
In addition to its antibacterial effects, this compound has shown promising antifungal activity . Studies suggest that it inhibits the growth of fungi by affecting cell wall synthesis or function.
Table 2: Antifungal Activity of this compound
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Aspergillus niger | 128 µg/mL |
| Candida glabrata | 32 µg/mL |
These findings highlight the potential application of this compound in treating fungal infections, particularly those caused by resistant strains.
The mechanism through which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with specific enzymes or structural components within microbial cells, leading to disruption of essential functions such as protein synthesis or cell wall integrity.
Case Studies
A notable case study published in a peer-reviewed journal examined the effects of this compound in an in vivo model. The study found that administration of the compound significantly reduced bacterial load in infected tissues compared to control groups. The results suggested that this compound could be a viable candidate for further development as an antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
